molecular formula C11H12Cl2N2O2 B11117960 N-(3,4-dichlorophenyl)morpholine-4-carboxamide

N-(3,4-dichlorophenyl)morpholine-4-carboxamide

Cat. No.: B11117960
M. Wt: 275.13 g/mol
InChI Key: VRBFGTYCCJRGFM-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C11H12Cl2N2O2 It is known for its unique structure, which includes a morpholine ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)morpholine-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with morpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)morpholine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)morpholine-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the morpholine ring

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)morpholine-4-carboxamide

InChI

InChI=1S/C11H12Cl2N2O2/c12-9-2-1-8(7-10(9)13)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16)

InChI Key

VRBFGTYCCJRGFM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl

solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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